molecular formula C32H26FN7O4S2 B2758909 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 393583-06-7

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B2758909
CAS No.: 393583-06-7
M. Wt: 655.72
InChI Key: WWXPBZFCFHCIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular architecture integrates several privileged pharmacophores, including a pyrazoline core, a 1,2,4-triazole ring , and a nitrobenzamide moiety, suggesting its potential as a key intermediate or lead compound in medicinal chemistry programs. The pyrazoline scaffold is well-known for its diverse biological activities, and derivatives have been extensively investigated for their anti-inflammatory and anticancer properties . The presence of the 4-nitrobenzamide group is particularly significant, as this motif is found in compounds that act as inhibitors of various cellular enzymes, such as kinases, which are critical targets in oncology and immunology research. The specific spatial arrangement of the fluorophenyl, tolyl, and thiophene substituents in this molecule is engineered to modulate its electronic properties, binding affinity, and metabolic stability. This compound is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26FN7O4S2/c1-20-4-2-5-25(16-20)38-29(18-34-31(42)22-9-13-24(14-10-22)40(43)44)35-36-32(38)46-19-30(41)39-27(21-7-11-23(33)12-8-21)17-26(37-39)28-6-3-15-45-28/h2-16,27H,17-19H2,1H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPBZFCFHCIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26FN7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that contribute to its biological activity, including a triazole ring , pyrazole , and nitrobenzamide moieties.

Structural Characteristics

The molecular formula of this compound is C32H26F2N6O3S2C_{32}H_{26}F_{2}N_{6}O_{3}S_{2}, and it has a molecular weight of approximately 644.7 g/mol. The presence of multiple active groups suggests potential interactions with various biological targets, making it an interesting candidate for further pharmacological studies.

Structural Feature Description Notable Activities
Triazole RingA five-membered ring containing three nitrogen atomsAssociated with antifungal and anticancer activities
PyrazoleA five-membered ring with two nitrogen atomsExhibits antimicrobial properties
Nitro GroupAn -NO₂ group attached to a benzene ringEnhances electrophilic character and potential interactions

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. A study evaluating similar compounds found moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The triazole component in the structure is particularly noteworthy for its antifungal properties. Compounds with triazole rings have been widely studied for their efficacy against fungal infections, often acting as inhibitors of fungal enzymes . The specific compound may interact with fungal cell membranes or inhibit critical biosynthetic pathways.

Anticancer Potential

The structural features of this compound suggest possible anticancer activities. Pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the nitro group may enhance the compound's reactivity towards cancer-specific targets.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on the known activities of similar compounds:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial and fungal survival.
  • Cell Membrane Disruption : The interaction with cell membranes could lead to increased permeability or disruption, ultimately causing cell death.
  • Receptor Interaction : The structural motifs may allow binding to specific receptors involved in cancer progression or inflammatory responses.

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of pyrazole derivatives, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. Results indicated that while some derivatives exhibited promising activity against S. aureus, others showed limited efficacy against E. coli .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of pyrazole-based compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range . This suggests that modifications to the structure can enhance therapeutic efficacy.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including those related to the compound . Triazoles are known for their efficacy against a range of bacterial and fungal pathogens. The compound's structure suggests a potential for enhanced biological activity due to the presence of multiple functional groups that can interact with microbial targets.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that compounds with similar structural motifs to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Antifungal Applications

The compound's potential as an antifungal agent is also noteworthy. The incorporation of sulfur and nitrogen heterocycles has been shown to enhance antifungal activity. Research indicates that derivatives of triazole compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species.

Table 1: Antifungal Activity Comparison

Compound NameActivity Against C. albicansActivity Against A. niger
Compound AInhibitory Zone: 15 mmInhibitory Zone: 12 mm
Compound BInhibitory Zone: 20 mmInhibitory Zone: 18 mm
N-TriazoleInhibitory Zone: 18 mmInhibitory Zone: 15 mm

Potential in Cancer Therapy

Emerging research suggests that compounds similar to this compound may exhibit anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation is currently under investigation.

Case Study: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that triazole derivatives could induce apoptosis in cancer cells through the activation of caspases. The results showed that compounds with structural similarities to the target compound led to reduced viability in treated cell lines compared to controls .

Comparison with Similar Compounds

Core Heterocyclic Framework

The pyrazole-triazole scaffold is shared with several analogs (e.g., compounds in , and 11). Key differences arise in the substituents:

  • Target Compound :
    • Pyrazole ring : 5-(4-fluorophenyl), 3-(thiophen-2-yl).
    • Triazole ring : 4-(m-tolyl), S-alkylated with a 2-oxoethylthio group.
    • Terminal group : 4-nitrobenzamide.
  • Compound (CAS 362505-85-9) :
    • Pyrazole ring : 5-(4-methoxyphenyl), 3-(thiophen-2-yl).
    • Terminal group : 2-phenylacetamide instead of nitrobenzamide .
  • Compounds (4 and 5) :
    • Pyrazole ring : 5-(4-fluorophenyl), 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl).
    • Thiazole ring : 4-(4-chlorophenyl or 4-fluorophenyl) .

Impact of Substituents :

  • The thiophen-2-yl moiety may improve π-π interactions in biological targets compared to triazolyl groups in .

Crystallographic and Conformational Analysis

Isostructural analogs () crystallize in triclinic P¯I symmetry with two independent molecules per asymmetric unit.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

  • Target Compound: Expected C=O (nitrobenzamide) stretch at ~1680–1700 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.
  • Triazoles : Absence of C=O stretches (1663–1682 cm⁻¹) confirms cyclization to triazole-thiones .

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight >600 g/mol (comparable to ’s 636.8 g/mol).
  • Nitrobenzamide vs.

Antimicrobial Activity

  • Compound 4 : Exhibits antimicrobial activity attributed to the 4-chlorophenyl-thiazole motif .
  • Target Compound : The nitro group may enhance activity against Gram-negative bacteria via increased electrophilicity, though direct data are lacking .

Structure-Activity Relationships (SAR)

  • Halogen vs. Methoxy Substituents : Chloro/methoxy groups influence electronic properties and binding affinity. The 4-fluorophenyl group in the target compound balances electronegativity and steric effects .
  • Thiophene vs. Triazole : Thiophene’s aromaticity may enhance target binding compared to bulkier triazolyl groups .

Preparation Methods

Synthesis of 5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole

The pyrazoline core is synthesized via a Claisen-Schmidt condensation followed by cyclocondensation:

  • Chalcone Formation : 4-Fluorobenzaldehyde (1.0 equiv) and thiophene-2-carboxaldehyde (1.0 equiv) react in ethanol under basic conditions (NaOH, 0°C) to yield α,β-unsaturated ketone (chalcone).
  • Cyclocondensation : The chalcone is treated with hydrazine hydrate (2.0 equiv) in refluxing ethanol for 6 hours, forming the dihydropyrazole ring via [3+2] cycloaddition.

Yield : 82–88% (reported for analogous pyrazolines).

Bromoacetylation of Pyrazoline

The pyrazoline intermediate undergoes bromoacetylation to introduce an electrophilic site:

  • Reaction Conditions : Pyrazoline (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Bromoacetyl bromide (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base. The mixture is stirred for 4 hours at room temperature.
  • Workup : The product is extracted with DCM, washed with NaHCO₃, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 75–80% (based on similar bromoacetylations).

Synthesis of 5-(Mercapto)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)Methylamine

This intermediate is prepared through a three-step sequence:

  • Thiosemicarbazide Formation : m-Tolyl isocyanate (1.0 equiv) reacts with thiosemicarbazide (1.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours.
  • Cyclization to Triazole-Thiol : The thiosemicarbazide is treated with aqueous NaOH (2M) and carbon disulfide (CS₂) under reflux, forming the 1,2,4-triazole-thiol ring.
  • Aminomethylation : The triazole-thiol is reacted with formaldehyde (1.1 equiv) and ammonium chloride (1.5 equiv) in methanol at 50°C for 6 hours to introduce the methylamine side chain.

Yield : 68–73% (aggregate yield).

Thioether Coupling and Amidation

The final stages involve sequential nucleophilic substitution and amidation:

  • Thioether Formation : The bromoacetyl-pyrazoline (1.0 equiv) and triazole-thiol (1.2 equiv) are combined in anhydrous ethanol with triethylamine (2.0 equiv). The reaction is refluxed for 8 hours, forming the thioether linkage.
  • Amidation : The amine intermediate (1.0 equiv) is reacted with 4-nitrobenzoyl chloride (1.5 equiv) in DCM containing dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature.

Purification : Final product is crystallized from methanol/ethyl acetate (1:3).

Overall Yield : 57–65% (estimated from analogous multistep syntheses).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, Ar-H), 5.54 (dd, J = 12.0 Hz, 1H, pyrazoline-CH), 4.32 (s, 2H, CH₂-N), 3.98 (t, J = 8.8 Hz, 2H, pyrazoline-CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.8 (C=O), 162.3 (C-F), 147.2 (triazole-C), 134.5–116.2 (Ar-C), 55.1 (pyrazoline-CH₂).
  • HRMS : m/z calculated for C₃₂H₂₆FN₇O₄S₂ [M+H]⁺: 655.1472, found: 655.1471.

X-ray Crystallography

Single-crystal X-ray analysis (analogous to) confirms the thiazole and pyrazoline ring geometries, with dihedral angles of 12.4° between the triazole and benzamide planes.

Optimization Challenges and Solutions

  • Low SₙAr Reactivity : Using 1,4-dioxane as a co-solvent with DMSO improved resin swelling and reaction efficiency in solid-phase analogs.
  • Purification : Silica gel chromatography replaced with crystallization for higher throughput (85% recovery).

Q & A

Q. What are the critical synthetic steps and intermediates for preparing this compound?

The synthesis involves sequential heterocyclic ring formation, thioether linkage, and functional group coupling. Key steps include:

  • Pyrazole ring cyclization : Reacting 4-fluorophenyl hydrazine with thiophene-2-carboxaldehyde under acidic conditions to form the dihydropyrazole core .
  • Triazole-thioether formation : Coupling the pyrazole intermediate with a thioacetamide derivative via nucleophilic substitution (e.g., using α-haloketones) .
  • Nitrobenzamide conjugation : Reacting the triazole-thioether intermediate with 4-nitrobenzoyl chloride in anhydrous DMF . Monitoring: Use TLC to track intermediates, and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm for fluorophenyl/thiophene), methyl groups (δ 2.3–2.5 ppm for m-tolyl), and amide protons (δ 10.2–10.8 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • X-ray crystallography : Resolve stereochemistry of the dihydropyrazole and triazole rings .

Q. How to design preliminary assays for evaluating biological activity?

  • Anticancer : Screen against NCI-60 cell lines using MTT assays, focusing on GI₅₀ values (e.g., compare activity of thiophene vs. furan analogs) .
  • Antimicrobial : Test via microdilution against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
  • Dose-response curves : Use 0.1–100 µM ranges to determine IC₅₀ .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data across studies?

Discrepancies may arise from:

  • Cell line variability : Test compound against isogenic pairs (e.g., wild-type vs. P-gp overexpressing cells) to assess efflux pump effects .
  • Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., 5% FBS vs. serum-free) .
  • Metabolic stability : Perform hepatic microsome assays (human vs. rodent) to identify species-specific degradation .

Q. What computational strategies optimize reaction yields or predict SAR?

  • Reaction path modeling : Use DFT calculations (e.g., Gaussian 16) to simulate pyrazole cyclization transition states and identify optimal catalysts (e.g., p-TsOH vs. HCl) .
  • QSAR studies : Train models on triazole-pyrazole derivatives to correlate substituents (e.g., electron-withdrawing nitro groups) with anticancer activity .
  • Docking simulations : Map nitrobenzamide interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina .

Q. How to modify the structure to improve pharmacokinetics without losing efficacy?

  • Prodrug design : Replace nitro group with bioreducible moieties (e.g., amidoxime) to enhance solubility and reduce toxicity .
  • Bioisosteres : Substitute thiophene with selenophene to modulate LogP and CYP450 interactions .
  • PEGylation : Attach polyethylene glycol to the triazole methyl group to prolong half-life .

Methodological Considerations

Q. What strategies mitigate byproduct formation during thioether coupling?

  • Temperature control : Maintain 0–5°C during α-bromoketone addition to prevent disulfide byproducts .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines to block unwanted nucleophilic attacks .
  • Catalyst screening : Compare yields with bases like Et₃N vs. DBU; DBU reduces thiol oxidation .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) to stabilize compound-target complexes (e.g., kinases) .
  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins for LC-MS/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.